5-Phenylthiazolidine-2-thione

Descripción general

Descripción

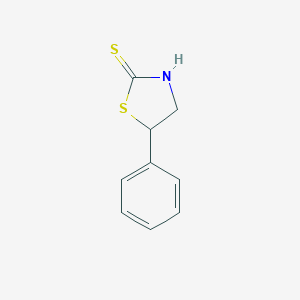

5-Phenylthiazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiazolidine-2-thione typically involves the reaction of β-amino alcohols with carbon disulfide in an alkaline medium. This method requires heating the reaction mixture to facilitate the formation of the thiazolidine ring . Another common approach involves the one-pot reaction of allyl amine, potassium carbonate, and arylmethyl halide derivatives . These methods are advantageous due to their simplicity and efficiency, although they may require optimization to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, are increasingly being integrated into industrial methods to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that 5-Phenylthiazolidine-2-thione exhibits antimicrobial properties against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to fully elucidate these pathways .

1.2 Xanthine Oxidase Inhibition

A significant area of research focuses on the compound's role as a xanthine oxidase inhibitor, which is crucial for treating hyperuricemia and gout. A study reported that derivatives of this compound demonstrated potent inhibitory activity, with one derivative showing an IC50 value of 3.56 μmol/L, approximately 2.5 times more effective than allopurinol, a standard treatment .

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazolidine Derivatives

| Compound | IC50 (μmol/L) | Comparison to Allopurinol |

|---|---|---|

| Compound 6k | 3.56 | 2.5 times more potent |

| Allopurinol | 7.86 | Reference |

1.3 Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities, showing potential in scavenging free radicals and protecting cells from oxidative stress . This property opens avenues for its use in formulations aimed at reducing oxidative damage in various medical conditions.

1.4 Cancer Therapeutics

Research indicates that thiazolidine derivatives possess anticancer properties. Specific compounds have been shown to inhibit the proliferation of cancer cell lines, suggesting their potential as therapeutic agents in oncology . For instance, studies have highlighted the anti-glioma activity of thiazolidinones derived from this compound.

Agricultural Applications

2.1 Agrochemicals

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their potential as plant growth regulators and pest control agents, contributing to sustainable agricultural practices .

Synthetic Applications

3.1 Organic Synthesis

As a versatile building block in organic synthesis, this compound is utilized in the development of various chemical compounds, including chiral auxiliaries for asymmetric synthesis . Its structural characteristics facilitate the synthesis of complex molecules used in pharmaceuticals and other chemical industries.

Case Studies

4.1 Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships of thiazolidine derivatives to optimize their biological activities. For example, modifications to the phenyl group have been shown to enhance xanthine oxidase inhibitory activity significantly .

4.2 Molecular Docking Studies

Molecular docking analyses have provided insights into how these compounds interact with biological targets at the molecular level, aiding in the design of more effective inhibitors .

Mecanismo De Acción

The mechanism of action of 5-Phenylthiazolidine-2-thione varies depending on its application:

Xanthine Oxidase Inhibition: The compound interacts with the active site of xanthine oxidase, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2-thione: The parent compound of 5-Phenylthiazolidine-2-thione, which lacks the phenyl group.

2-Imino-1,3-dithiolane: Another five-membered heterocycle containing sulfur and nitrogen atoms.

Thiazolidinedione: A related compound with a carbonyl group instead of a thione group.

Uniqueness

This compound is unique due to the presence of the phenyl group, which enhances its biological activity and chemical reactivity compared to its parent compound, thiazolidine-2-thione. The phenyl group also contributes to the compound’s ability to form stable conjugates with other molecules, making it valuable in material science applications .

Actividad Biológica

5-Phenylthiazolidine-2-thione is a member of the thiazolidine-2-thione family, which has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure and Properties

This compound features a five-membered heterocyclic structure that includes a thiazolidine ring. The presence of the phenyl group contributes to its unique biological properties. The compound can exist in two tautomeric forms: thione and thiol, which may influence its reactivity and biological interactions.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that derivatives of thiazolidine-2-thione exhibit significant antioxidant properties. For instance, a study reported that certain derivatives showed IC50 values ranging from 18.17 µg/mL to 7.83 µg/mL when compared to ascorbic acid (IC50 = 7.83 µg/mL) as a positive control .

2. Enzyme Inhibition

Xanthine Oxidase Inhibition

One of the most notable activities of this compound is its inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. A derivative of this compound (6k) exhibited an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol (IC50 = 7.86 μmol/L) . The structure-activity relationship (SAR) indicated that the phenyl-sulfonamide group is critical for enhancing XO inhibitory activity.

Table 1: Inhibition Potency of Thiazolidine Derivatives Against Xanthine Oxidase

| Compound | IC50 (μmol/L) | Comparison |

|---|---|---|

| 6k | 3.56 | ~2.5x Allopurinol |

| Allopurinol | 7.86 | Reference |

| Febuxostat | 3.34 | Similar potency |

3. Anticancer Activity

Thiazolidine derivatives have shown promising anticancer effects across various cancer cell lines. For example, certain compounds demonstrated significant cytotoxicity against glioblastoma multiforme cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of Thiazolidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | X.X |

| Compound B | HCT116 | Y.Y |

| Compound C | SW620 | Z.Z |

The mechanism through which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets:

- Molecular Docking Studies : Molecular modeling has shown that the compound can form hydrogen bonds with key amino acids in the active sites of enzymes such as xanthine oxidase, suggesting a competitive inhibition mechanism .

Case Studies

Recent studies have focused on synthesizing novel derivatives of thiazolidine-2-thione to enhance their biological activity further. For instance, researchers synthesized various functionalized thiazolidines using radical cyclization methods, leading to improved yields and biological profiles .

Propiedades

IUPAC Name |

5-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUTEPGPZTEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390879 | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437-98-5 | |

| Record name | MLS002638873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.